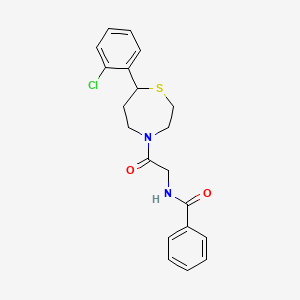

N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-26-18)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZIVCWZRAUVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepan ring and a benzamide moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the chlorophenyl group is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Endoplasmic Reticulum (ER) Stress Modulation : Compounds in this class have shown protective effects against ER stress-induced pancreatic β-cell dysfunction. For instance, a related analog demonstrated maximal protective activity with an EC50 of 0.1 ± 0.01 μM against ER stress in cell viability assays .

- Apoptosis Induction in Cancer Cells : Studies have shown that similar benzamide derivatives can induce apoptosis in cancer cell lines such as MCF-7. The mechanism involves activation of the MAPK signaling pathway, leading to increased levels of phosphorylated kinases associated with apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | EC50 (µM) | Cell Type | Mechanism |

|---|---|---|---|

| β-cell protection against ER stress | 0.1 ± 0.01 | INS-1 pancreatic cells | ER stress modulation |

| Apoptosis induction | Varies | MCF-7 breast cancer | MAPK pathway activation |

Case Study 1: Pancreatic β-cell Protection

A study focused on a series of benzamide analogs highlighted their effectiveness in protecting pancreatic β-cells from apoptosis induced by ER stress. The lead compound exhibited significant improvements in cell viability compared to control treatments .

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells revealed that the compound induced apoptosis through the activation of specific signaling pathways. Flow cytometry analysis confirmed a dose-dependent response linked to increased phosphorylation of key kinases involved in apoptotic signaling .

Scientific Research Applications

Biological Activities

-

Antitumor Activity

- Research indicates that N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest, which are critical for reducing tumor growth.

-

Anti-inflammatory Effects

- The compound has demonstrated anti-inflammatory effects in animal models. It has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.

-

Analgesic Properties

- Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. The compound appears to modulate pain pathways, potentially offering a new avenue for treating chronic pain conditions.

Case Study 1: Antitumor Efficacy in Mice

A study conducted on mice bearing MCF-7 xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis within the tumor tissues.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, the compound significantly reduced paw edema in treated animals compared to untreated controls. This suggests its potential utility in treating inflammatory conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings and Implications

Ring Size and Flexibility: The 1,4-thiazepane ring in the target compound offers a larger, more flexible structure compared to azetidinones (4-membered) or thiazolidinones (5-membered). This may improve binding to complex biological targets, such as enzymes or receptors requiring extended interaction sites .

Electron-Withdrawing Groups : The 2-chlorophenyl substituent is a common feature in antimicrobial agents (e.g., compound 4 in ). Chlorine enhances lipophilicity and membrane penetration, critical for targeting intracellular pathogens or cancer cells.

Benzamide Backbone : The benzamide moiety is a recurring pharmacophore in bioactive molecules. For example, derivatives in showed dual antimicrobial and anticancer activity, suggesting the target compound may exhibit similar polypharmacology.

Computational and Analytical Tools

- Structural Confirmation : Tools like SHELX and ORTEP-3 were critical in validating the structures of related compounds via crystallography. These methods would be essential for confirming the target compound’s tautomeric form and stereochemistry.

- QSAR Insights: For azetidinones and thiazolidinones, topological parameters (e.g., Kier’s α shape index) and electronic descriptors (HOMO energy) governed biological activity . Similar QSAR modeling could predict the target compound’s efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a thiazepane intermediate with a benzamide derivative. Key steps include:

- Reagent selection : Use coupling agents like EDCI or DCC to facilitate amide bond formation, as demonstrated in analogous benzamide syntheses .

- Reflux optimization : Heating under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 2–4 hours improves yield .

- Purification : Recrystallization from methanol or ethanol enhances purity, with monitoring via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

- Analytical workflow :

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns and stereochemistry .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods be applied to predict the compound’s reactivity or interaction with biological targets?

- Approaches :

- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against protein targets (e.g., Trypanosoma brucei enzymes) using AutoDock Vina to identify binding modes .

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent models (e.g., CHARMM force field) .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

- Case study : If anti-parasitic activity varies between assays:

- Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., Alamar Blue for Trypanosoma brucei) .

- Metabolic stability : Test compound stability in liver microsomes to rule out degradation artifacts .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., chloro to fluoro) to isolate SAR trends .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–48 hours .

- Kinetic analysis : Monitor degradation via HPLC and calculate half-life (t₁/₂) using first-order kinetics .

- Degradant identification : Isolate byproducts via preparative TLC and characterize via LC-MS/MS .

Methodological Considerations

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Best practices :

- Standardized protocols : Document exact molar ratios, solvent volumes, and heating rates .

- Quality control : Use in-process controls (e.g., mid-reaction TLC) to confirm intermediate formation .

- Inter-lab validation : Share samples with independent labs for cross-verification of spectral data .

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Troubleshooting :

- Catalyst screening : Test alternative catalysts (e.g., DMAP or HOBt) to improve amidation efficiency .

- Solvent effects : Switch to DMF for better solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled microwave heating (e.g., 100W, 80°C) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

- Analysis framework :

- Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error handling : Use triplicate measurements and report SEM; apply ANOVA for multi-group comparisons .

Q. How can researchers distinguish between synergistic and additive effects in combination therapy studies involving this compound?

- Experimental design :

- Isobologram analysis : Plot dose combinations and compare to an additive line .

- Combination Index (CI) : Calculate via CompuSyn software (CI < 1 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.